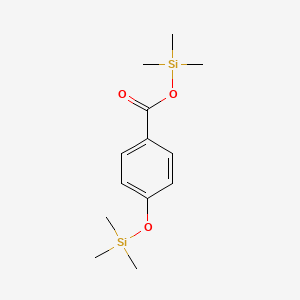

Trimethylsilyl p-(trimethylsilyloxy)benzoate

Description

Properties

IUPAC Name |

trimethylsilyl 4-trimethylsilyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-9-7-11(8-10-12)13(14)16-18(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCXIVAVMFNKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334149 | |

| Record name | Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2078-13-9 | |

| Record name | Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl p-(trimethylsilyloxy)benzoate can be synthesized through the reaction of p-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as a silylating agent to protect the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale silylation reactions using automated reactors. The process ensures high purity and yield by controlling reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl p-(trimethylsilyloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield p-hydroxybenzoic acid and trimethylsilanol.

Oxidation and Reduction: While the compound itself is relatively inert, the benzoate moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the silyl groups.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzoate ring.

Major Products Formed

- p-Hydroxybenzoic acid and trimethylsilanol.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Organic Synthesis

- Protecting Group : Trimethylsilyl p-(trimethylsilyloxy)benzoate is widely used as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The steric hindrance provided by the trimethylsilyl groups prevents unwanted reactions at the hydroxyl site, allowing for selective reactions to occur.

Analytical Chemistry

- Derivatization Agent : This compound serves as a derivatization agent for hydroxyl-containing organic compounds, particularly those with phenolic groups. The introduction of bulky trimethylsilyl groups enhances the volatility and thermal stability of these compounds, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .

- Improved Detection : By masking the polarity of hydroxyl groups, this compound allows for better separation and detection in GC columns, making it invaluable in the analysis of complex biological samples .

Pharmaceutical Applications

- Synthesis of Intermediates : In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs . Its ability to protect sensitive functional groups during synthesis is critical in creating complex pharmaceutical compounds.

Materials Science

- Polymer Production : The compound finds applications in the production of polymers and advanced materials due to its unique chemical properties. Its stability under various conditions makes it suitable for creating durable materials used in industrial applications.

Case Studies

- GC-MS Analysis of Biological Samples : A study utilized this compound to analyze phytochemicals from plant extracts using GC-MS. The derivatization improved detection limits significantly, showcasing its effectiveness in biological research .

- Pharmaceutical Synthesis : In a synthetic pathway for a new anti-inflammatory drug, this compound was employed to protect hydroxyl groups during key steps of the synthesis process. The successful application demonstrated its role in enhancing yield and selectivity .

Mechanism of Action

The mechanism of action of trimethylsilyl p-(trimethylsilyloxy)benzoate primarily involves the protection of hydroxyl groups through silylation. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of trimethylsilyl p-(trimethylsilyloxy)benzoate, highlighting differences in substitution patterns, molecular properties, and applications:

Structural and Functional Differences

- Substitution Position : The para-substituted TMS-ether in the target compound contrasts with ortho (), bis-ether (2,6; ), and multi-methoxy analogs (3,5-dimethoxy; ). Positional differences influence polarity, volatility, and reactivity.

- Bioactivity : The 2,6-bis-TMS derivative demonstrates antifungal/antibacterial properties , while the para isomer’s low abundance in natural extracts suggests niche biological roles .

- Synthesis and Stability : Compounds with additional substituents (e.g., methyl or methoxy groups) exhibit higher molecular weights and enhanced thermal stability, making them suitable for high-temperature GC-MS applications .

Key Research Findings

Reactivity : Silyl-protected benzoates undergo elimination reactions via bond reorganization, as seen in related TMS-bromide systems (e.g., Si–O bond cleavage precedes Br–Si bond formation) .

Analytical Utility : Multi-TMS derivatives (e.g., gallic acid 4TMS) are preferred in metabolomics for their improved chromatographic separation .

Biological Relevance : The 2,6-bis-TMS derivative’s bioactivity highlights the role of silyl groups in modulating compound interactions with microbial targets .

Biological Activity

Trimethylsilyl p-(trimethylsilyloxy)benzoate is an organosilicon compound characterized by its trimethylsilyl groups attached to a benzoate moiety. This compound has garnered attention in various fields, including organic synthesis, analytical chemistry, and biological applications. Understanding its biological activity is crucial for leveraging its potential in medicinal chemistry and other applications.

- Molecular Formula : C13H22O3Si2

- Molecular Weight : 286.47 g/mol

- Structure : The compound features two trimethylsilyl groups that provide steric hindrance and protect hydroxyl functionalities, making it useful in selective reactions during organic synthesis.

The primary mechanism of action for this compound involves the protection of hydroxyl groups through silylation. This protection prevents unwanted reactions at the hydroxyl site, which is critical in multi-step organic syntheses where selective reactions are necessary. Additionally, the compound can undergo hydrolysis to yield p-hydroxybenzoic acid and trimethylsilanol, indicating potential metabolic pathways within biological systems.

1. Analytical Chemistry

This compound is frequently employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis. This application enhances the volatility and detectability of polar compounds, facilitating the analysis of complex biological matrices.

2. Medicinal Chemistry

The compound has been utilized in synthesizing pharmaceutical intermediates. Its ability to protect hydroxyl groups allows for selective functionalization, which is vital in developing new therapeutic agents.

Table 1: Summary of Biological Activity Studies

Case Study 1: Anticancer Activity

A recent study explored the use of this compound as a precursor in synthesizing compounds with anticancer properties. The study reported that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency .

Case Study 2: GC-MS Analysis

In another study focusing on analytical applications, this compound was used to derivatize complex biological samples. The results showed enhanced sensitivity and specificity in detecting metabolites from plant extracts, demonstrating its utility in phytochemical analysis .

Q & A

Q. What are the established synthetic routes for trimethylsilyl p-(trimethylsilyloxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via silylation of p-hydroxybenzoic acid derivatives. For example:

- Step 1: React p-hydroxybenzoic acid with a silylating agent (e.g., trimethylsilyl chloride, TMSCl) in the presence of a base (e.g., triethylamine) to protect hydroxyl groups.

- Step 2: Further silylation of the carboxylate group using agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) under anhydrous conditions .

- Critical Factors: Reaction temperature (60–80°C), solvent polarity (e.g., toluene vs. DCM), and stoichiometric ratios of silylating agents significantly affect yield. Excess silylating agents may lead to over-derivatization or side reactions .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization with BSTFA enhances volatility. Key fragments include m/z 73 (TMS⁺) and m/z 195 (benzoate-TMS⁺) .

- Infrared Spectroscopy (IR): Absence of O-H stretches (3200–3600 cm⁻¹) confirms silylation; C=O stretches at 1700–1750 cm⁻¹ .

Q. What are the stability challenges of this compound under storage or reaction conditions?

Methodological Answer: The compound is moisture-sensitive due to labile TMS-O bonds.

- Storage: Anhydrous conditions (argon atmosphere) at –20°C prevent hydrolysis.

- Reaction Stability: Avoid protic solvents (e.g., water, alcohols) and strong acids/bases. In GC-MS workflows, derivatized samples degrade within 48 hours at room temperature, requiring immediate analysis .

Advanced Research Questions

Q. How do reaction intermediates involving this compound influence product distribution in multi-step syntheses?

Methodological Answer: In palladium-catalyzed cross-coupling reactions, the TMS group acts as a transient protecting group. For example:

- Intermediate Isolation: Failure to isolate intermediates (e.g., dibenzoates) due to facile TMS-benzoate elimination, as observed in NMR studies of reaction mixtures .

- Mechanistic Insight: Density functional theory (DFT) calculations reveal that TMS elimination proceeds via a two-step pathway with a bromine-silicon bond formation intermediate .

Q. How can this compound be used to optimize GC-MS detection limits for phenolic metabolites?

Methodological Answer:

Q. What contradictions exist in the literature regarding silylation efficiency of this compound, and how are they resolved?

Methodological Answer:

- Contradiction 1: Some studies report incomplete silylation of sterols using BSTFA , while others achieve >95% efficiency .

- Resolution: Trace water in samples deactivates BSTFA. Pre-drying samples over molecular sieves resolves this .

- Contradiction 2: Conflicting NMR assignments for aromatic protons due to solvent polarity effects.

Q. What computational methods predict the reactivity of this compound in elimination reactions?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G(d) level optimizations identify transition states for TMSBr elimination. Bonding Evolution Theory (BET) partitions reactions into seven phases, with C-Br bond rupture initiating the process .

- Software Tools: Gaussian 16 or ORCA for geometry optimization; Multiwfn for electron density analysis .

Q. How do decomposition pathways of this compound impact its utility in catalysis?

Methodological Answer:

- Pathway 1: Hydrolysis to p-hydroxybenzoic acid under aqueous conditions, limiting use in protic environments.

- Pathway 2: Thermal decomposition above 150°C releases TMS-oxides, detectable via GC-MS as m/z 73 fragments .

- Mitigation: Use inert solvents (e.g., THF) and low-temperature catalysis (<100°C) .

Q. What microbial systems degrade this compound, and what enzymatic mechanisms are involved?

Methodological Answer:

Q. How do alternative silylating agents (e.g., tert-butyldimethylsilyl) compare to trimethylsilyl groups in benzoate derivatives?

Methodological Answer:

- Steric Effects: tert-Butyldimethylsilyl (TBDMS) groups improve thermal stability but reduce reaction rates due to bulkiness.

- GC-MS Performance: TBDMS derivatives show higher molecular ions (m/z 147 vs. TMS m/z 73) but require longer derivatization times (2 hours vs. 1 hour) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.